2-Aminopent-4-ynehydrazide dihydrochloride
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Overview
Description
2-Aminopent-4-ynehydrazide dihydrochloride is an organic compound with the molecular formula C5H11Cl2N3O and a molecular weight of 200.07 g/mol . It is a hydrazide derivative, characterized by the presence of an amino group and a terminal alkyne. This compound is typically found in a powdered form and is used in various chemical and biological research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminopent-4-ynehydrazide dihydrochloride involves the reaction of 2-aminopent-4-yne with hydrazine hydrate in the presence of hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials . The product is then purified through recrystallization or other suitable purification techniques to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and minimize impurities. The compound is produced in bulk quantities and is often packaged under inert conditions to prevent degradation .
Chemical Reactions Analysis
Types of Reactions
2-Aminopent-4-ynehydrazide dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution Reagents: Halogenating agents and other electrophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can lead to a variety of substituted hydrazides .
Scientific Research Applications
2-Aminopent-4-ynehydrazide dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Aminopent-4-ynehydrazide dihydrochloride involves its interaction with specific molecular targets. The amino and alkyne groups allow it to form covalent bonds with target molecules, leading to inhibition or modification of their activity. The compound can interact with enzymes, proteins, and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
2-Aminopent-4-ynehydrazide: Lacks the dihydrochloride component, making it less stable.
2-Aminopent-4-ynecarboxamide: Similar structure but different functional group, leading to different reactivity.
2-Aminopent-4-ynehydrazine: Similar but lacks the carbonyl group, affecting its chemical properties.
Uniqueness
2-Aminopent-4-ynehydrazide dihydrochloride is unique due to its combination of an amino group, a terminal alkyne, and a hydrazide moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various research applications .
Properties
IUPAC Name |
2-aminopent-4-ynehydrazide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O.2ClH/c1-2-3-4(6)5(9)8-7;;/h1,4H,3,6-7H2,(H,8,9);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXDZBDGMPVZMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)NN)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909308-97-9 |
Source
|
Record name | 2-aminopent-4-ynehydrazide dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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